

In Vivo Tracking of Glucose Metabolism Using STRIDE Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Deuterated Glucose

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Introduction

Spectral TRacing of DEuterium isotope (STRIDE) microscopy offers a powerful and non-invasive approach to visualize and quantify glucose metabolism in vivo at the subcellular level. This technique leverages Stimulated Raman Scattering (SRS) microscopy to detect the incorporation of deuterium-labeled glucose into various downstream macromolecules, providing a dynamic window into metabolic pathways. By tracking the distinct vibrational signatures of carbon-deuterium (C-D) bonds, STRIDE microscopy enables the chemical-specific imaging of newly synthesized lipids, proteins, glycogen, and DNA from a glucose source.[1][2][3] These application notes provide detailed protocols for in vivo glucose metabolism tracking using STRIDE microscopy, data presentation guidelines, and visualization of key pathways and workflows.

Principle of STRIDE Microscopy for Glucose Metabolism

STRIDE microscopy is based on SRS imaging of cells or tissues that have been supplied with deuterium-labeled glucose (e.g., α -D-glucose-d7).[4] Deuterium serves as a bio-orthogonal vibrational tag. The C-D bonds exhibit Raman scattering frequencies in the "cell-silent" region of the spectrum (approximately $2100\text{-}2300\text{ cm}^{-1}$), where endogenous molecules do not have

strong Raman signals.[4] This allows for background-free imaging of the metabolic fate of the **deuterated glucose**.

When **deuterated glucose** is metabolized, the deuterium atoms are incorporated into various anabolic pathways, leading to the synthesis of deuterated macromolecules. STRIDE microscopy detects the distinct C-D vibrational signatures of these newly synthesized molecules, enabling their specific visualization and quantification.[1][3]

Data Presentation

Quantitative Analysis of Deuterated Glucose Metabolism

The following tables summarize key quantitative data derived from STRIDE microscopy experiments for in vivo glucose metabolism studies.

Table 1: Characteristic Raman Shifts of Deuterated Molecules and Metabolites

Molecule/Metabolite	Raman Shift (cm ⁻¹)	Reference
C-D bonds (general)	~2150	[2]
Deuterated Lipids (CDL)	~2100 - 2150	[3]
Deuterated Proteins (CDP)	~2150 - 2200	[3]
Deuterated Glycogen	~2120	[5]
Deuterated DNA/RNA	~2200 - 2250	[3]

Table 2: Quantitative Comparison of Glucose Uptake in Cancer vs. Normal Cells

Cell Line	Method	Relative Glucose Uptake	Reference
Triple-Negative Breast Cancer	FDG-based assay	Higher than non-malignant fetal cells	[6]
Colon and Breast Carcinoma	[18F]FDG PET	Higher than mouse embryo fibroblasts	[7]
MCF10A (mammary epithelial) vs. CA1d (breast cancer)	2-NBDG assay	CA1d > MCF10A	[8]

Experimental Protocols

Protocol 1: In Vivo Deuterated Glucose Labeling in Mice

This protocol describes the systemic labeling of mice with **deuterated glucose** for subsequent STRIDE microscopy imaging.

Materials:

- α -D-glucose-d7 (D7-glucose)
- Sterile drinking water
- Animal housing and care facilities

Procedure:

- Preparation of D7-Glucose Drinking Water: Dissolve D7-glucose in sterile drinking water to the desired concentration. A concentration of 5-10% (w/v) is commonly used for robust labeling.[2]
- Animal Acclimatization: Acclimate the mice to the experimental housing for at least one week before the start of the labeling period.
- Administration: Provide the D7-glucose-containing water to the mice as their sole source of drinking water. The labeling duration can range from a few days to several weeks, depending

on the specific metabolic process being investigated and the turnover rate of the macromolecules of interest.^{[1][2]}

- **Monitoring:** Monitor the mice daily for any signs of distress and to ensure consistent water consumption.
- **Tissue Collection:** At the end of the labeling period, euthanize the mice according to approved institutional protocols. Immediately dissect the tissues of interest (e.g., tumor, brain, liver, intestine).^[1]
- **Tissue Preparation for Imaging:**
 - For immediate imaging, place the fresh tissue in a suitable imaging chamber with phosphate-buffered saline (PBS).
 - For cryosectioning, embed the tissue in optimal cutting temperature (OCT) compound and freeze it rapidly. Cryosection the frozen tissue into slices of desired thickness (e.g., 10-30 μm) and mount them on glass slides for imaging.

Protocol 2: STRIDE Microscopy Imaging

This protocol outlines the general procedure for acquiring STRIDE microscopy images of **deuterated glucose** metabolism.

Materials:

- Stimulated Raman Scattering (SRS) microscope
- Prepared tissue samples (from Protocol 1)
- Imaging dishes or slides
- Phosphate-buffered saline (PBS) or other suitable imaging buffer

Procedure:

- **Microscope Setup:**

- Turn on the laser source and allow it to stabilize. A typical SRS microscopy setup includes a tunable picosecond laser system with a pump beam and a Stokes beam.
- Align the laser beams for optimal spatial and temporal overlap at the sample plane.
- Sample Mounting: Mount the tissue sample on the microscope stage. If imaging fresh tissue, ensure it is immersed in PBS to prevent dehydration.
- Image Acquisition:
 - Tune the SRS microscope to the desired Raman shift corresponding to the C-D vibration of the target macromolecule (refer to Table 1). For general C-D bond detection, a Raman shift of $\sim 2150\text{ cm}^{-1}$ is a good starting point.[\[2\]](#)
 - Acquire images at the "on-resonance" frequency.
 - To account for any non-resonant background signal, acquire a corresponding image at an "off-resonance" frequency where no C-D signal is expected (e.g., 1900 cm^{-1}).[\[1\]](#)
 - Optimize imaging parameters such as laser power, pixel dwell time, and image resolution to achieve a good signal-to-noise ratio while minimizing potential photodamage.
- Multi-color Imaging (Optional): To visualize different macromolecules, acquire images at their respective characteristic C-D Raman shifts.

Protocol 3: Image Analysis and Quantification

This protocol describes the basic steps for analyzing and quantifying STRIDE microscopy images.

Software:

- ImageJ/Fiji or other image analysis software

Procedure:

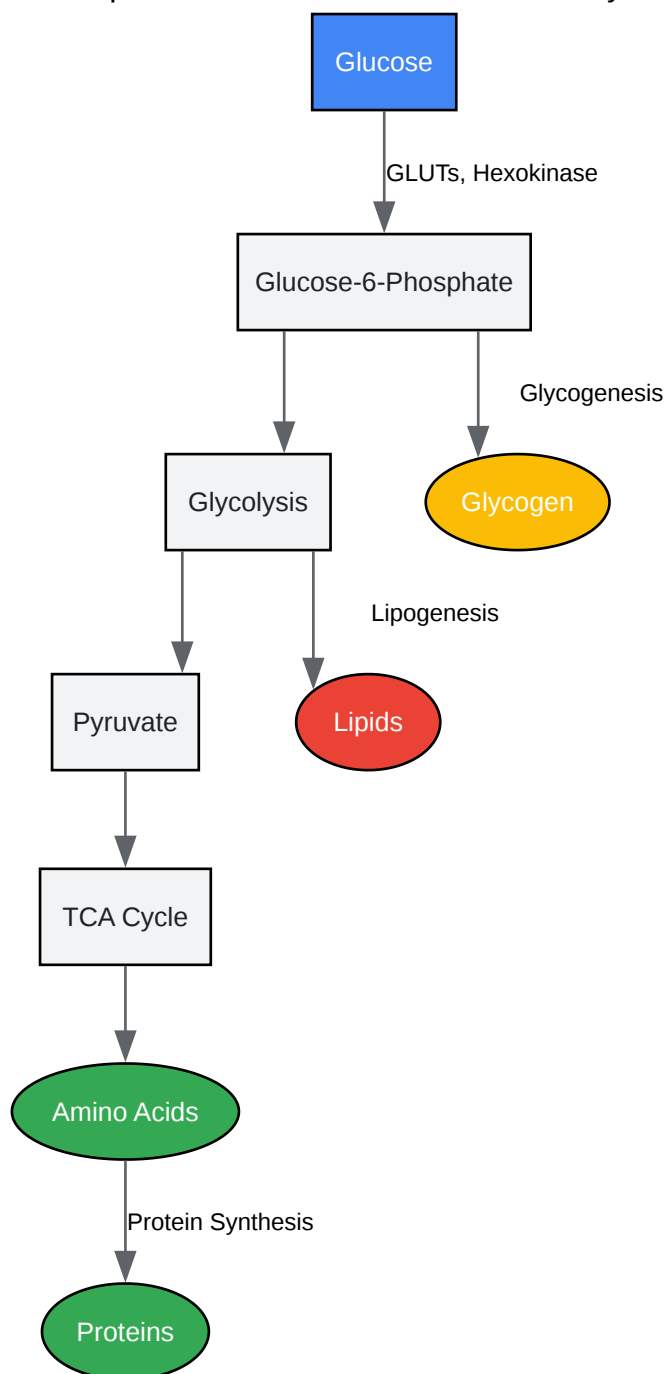
- Background Subtraction: Subtract the off-resonance image from the on-resonance image to remove the non-resonant background and isolate the specific C-D signal.

- Image Segmentation:
 - Use thresholding or other segmentation methods to identify regions of interest (ROIs), such as individual cells or specific tissue structures.
 - AI-powered segmentation tools can be employed for more complex images.[9]
- Signal Quantification:
 - Measure the mean intensity of the C-D signal within the defined ROIs. This intensity is proportional to the concentration of the deuterated macromolecule.
 - For quantitative comparisons, normalize the signal intensity to a control or reference region.
- Data Visualization: Generate color-coded maps or graphs to visualize the spatial distribution and quantitative differences in glucose metabolism.

Mandatory Visualizations

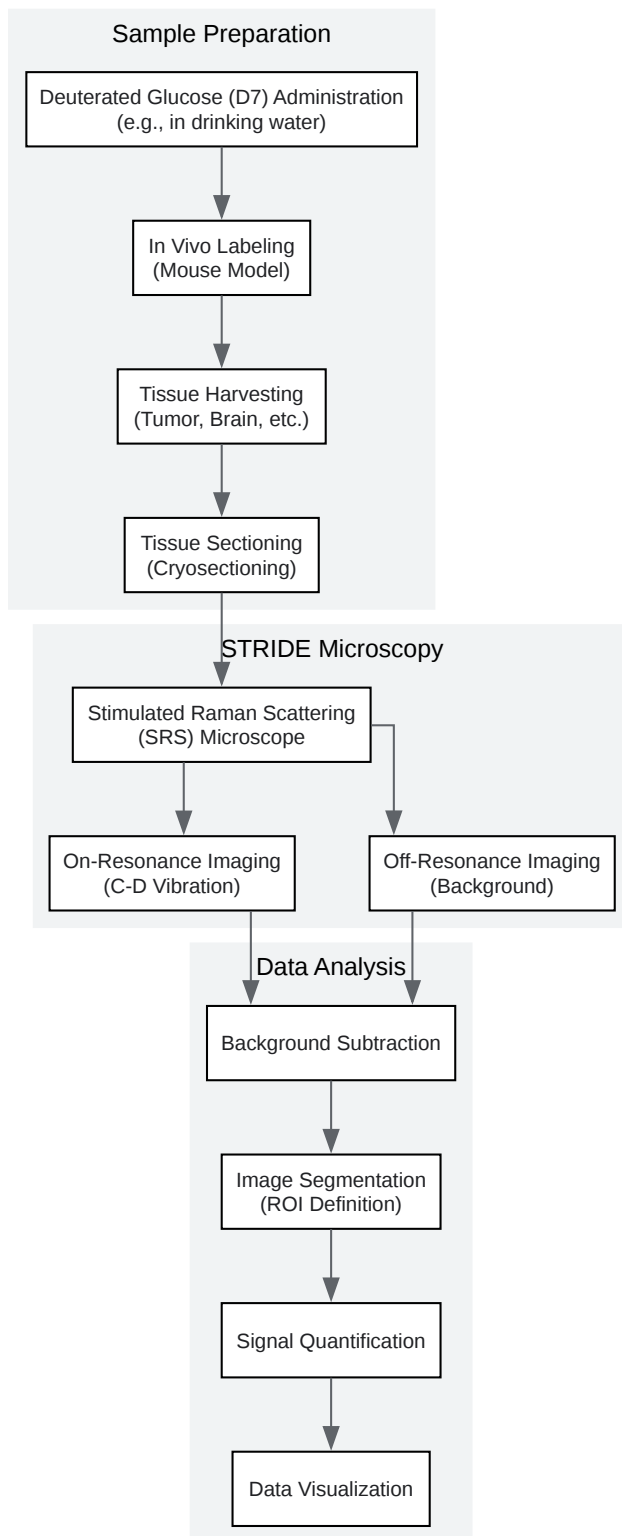
Signaling Pathways and Experimental Workflows

Simplified Glucose Metabolism Pathway

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Caption: Key pathways in cellular glucose metabolism.

In Vivo STRIDE Microscopy Experimental Workflow

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Caption: Experimental workflow for STRIDE microscopy.

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